Tyr-lys-lys-gly-glu

Overview

Description

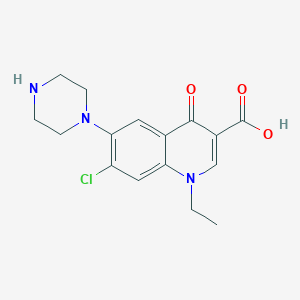

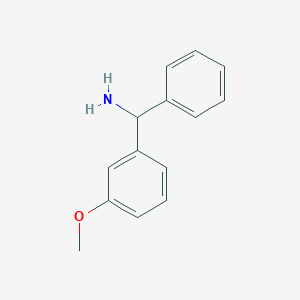

Tyr-lys-lys-gly-glu is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is composed of five amino acids, including tyrosine, lysine, glycine, and glutamic acid.

Scientific Research Applications

ACE Inhibition and Blood Pressure Regulation

A significant application of peptides similar to Tyr-lys-lys-gly-glu is their role in inhibiting the activity of Angiotensin Ι-converting enzyme (ACE). For instance, a study by Lee et al. (2020) found that a peptide derived from hen ovotransferrin, closely related in structure to Tyr-lys-lys-gly-glu, acts as a pro-drug to inhibit ACE activity. This peptide exhibited concentration-dependent inhibition of ACE in vitro and significantly reduced systolic blood pressure in vivo in spontaneously hypertensive rats. This suggests the potential of such peptides in regulating blood pressure and treating hypertension (Lee, Cheng, Enomoto, & Nakano, 2020).

Reactivity and Stability of Tyrosyl Peptides

The stability and reactivity of tyrosyl in peptides are crucial for their biological activities. Research by Takeda et al. (1971) explored how the adjacent amino acid residues affect the iodination rate of tyrosine in peptides. They examined peptides such as Gly-Tyr-Gly, Leu-Tyr-Leu, Glu-Tyr-Glu, and Lys-Tyr-Lys, finding only minor differences in the iodination rate of tyrosine across these peptides. This implies that peptides with tyrosyl, like Tyr-lys-lys-gly-glu, maintain a stable iodination rate despite variations in surrounding residues (Takeda, Seon, Roholt, & Pressman, 1971).

Potential as Bioactive Peptides

Peptides with sequences similar to Tyr-lys-lys-gly-glu can have bioactive properties such as antioxidant and ACE-inhibitory activities. Silva, Pihlanto, and Malcata (2006) assessed the ACE-inhibitory and antioxidant activities of peptides in water-soluble extracts from ovine and caprine cheeselike systems. They identified peptides like Tyr-Gln-Glu-Pro and Val-Pro-Lys-Val-Lys, demonstrating their potential as bioactive compounds in food and therapeutic applications (Silva, Pihlanto, & Malcata, 2006).

Role in Catalysis and Biochemical Processes

The presence of tyrosine, lysine, glycine, and glutamic acid residues in peptides plays a crucial role in various biochemical and catalytic processes. For instance, Parsonage, Wilke-Mounts, and Senior (1987) investigated mutations in the beta-subunit of F1-ATPase from Escherichia coli, involving amino acids like Lys, Gly, and Tyr. Such studies highlight the functional importance of these residues in enzymatic activities and protein functions (Parsonage, Wilke-Mounts, & Senior, 1987).

Antioxidant Behaviors

The antioxidant behaviors of peptides containing tyrosine and lysine are noteworthy. Zheng et al. (2016) investigated the effects of reaction pH and time on the antioxidant behaviors of Tyr, Trp, Cys, and related peptides like Tyr-Gly, Tyr-Glu, and Tyr-Lys in the ABTS assay. They observed a biphasic kinetic pattern, indicating complex antioxidant behaviors of these amino acids and peptides (Zheng, Zhao, Xiao, Zhao, & Su, 2016).

properties

IUPAC Name |

acetic acid;(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)/t19-,20-,21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPCDMTYCTXCEC-JZVQUOAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-lys-lys-gly-glu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)